molecular formula C9H11N3S2 B2489280 1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea CAS No. 452968-10-4

1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea

Cat. No.: B2489280
CAS No.: 452968-10-4
M. Wt: 225.33
InChI Key: SRZHMALTQLRXTD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea is a useful research compound. Its molecular formula is C9H11N3S2 and its molecular weight is 225.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thioureas and Taste Preferences

Research has explored the properties of thioureas like 6-n-Propylthiouracil (PROP) and phenythiocarbamide (PTC), which are known for their bitter taste. This characteristic has implications for food preferences and dietary habits, highlighting the importance of thioureas in understanding human taste perception (Tepper, 1998).

Chemical Synthesis and Characterization

The synthesis and characterization of various thiourea derivatives are a significant area of study. For example, Parveen, Iqbal, and Azam (2008) discussed the synthesis of hydroxy pyrazolines from thiourea compounds, offering insights into the diverse chemical applications of these compounds (Parveen et al., 2008).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, thioureas are valued for their various biological activities. El‐sayed, Atta-Allah, and Hemdan (2019) described the syntheses of quinazoline, benzothiazole, thiadiazole, imidazole, and thiourea derivatives, and their antibacterial activities against various bacteria and fungi, showcasing the potential of thioureas in pharmaceutical applications (El‐sayed et al., 2019).

Photophysical Properties and Applications

The photophysical properties of thiourea derivatives are also of interest. For instance, Hegde et al. (2013) studied the photoalignment capabilities of prop-2-enoates derived from thiophenes for nematic liquid crystals, highlighting the relevance of thioureas in material science, particularly in liquid crystal display (LCD) technology (Hegde et al., 2013).

Crystallography and Molecular Structure

Crystallography studies, such as those by Elgemeie et al. (2015) and Hassan et al. (2010), have analyzed the molecular structures of thiourea derivatives, providing essential insights into their geometric and electronic properties, which are vital for various applications in chemistry and materials science (Elgemeie et al., 2015); (Hassan et al., 2010).

Properties

IUPAC Name

1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-2-4-10-9(13)12-11-6-8-3-5-14-7-8/h2-3,5-7H,1,4H2,(H2,10,12,13)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZHMALTQLRXTD-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.